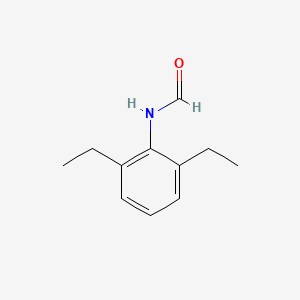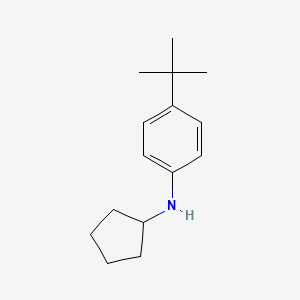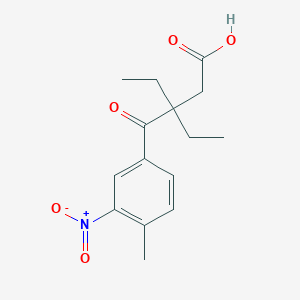
N-formyl-2,6-diethylaniline
説明
N-formyl-2,6-diethylaniline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Application in Alkylation Reactions
N-formyl-2,6-diethylaniline and its derivatives play a significant role in alkylation reactions. These compounds act as intermediates in various chemical processes, including the manufacturing of dyestuffs and catalysts for polymerization reactions. They are also employed as corrosion inhibitors and antioxidants in lubricating oils. A notable use of 2,6-diethylaniline is in the synthesis of the herbicide butachlor. Research has highlighted the critical role of catalyst structure in controlling conversion and selectivity during alkylation reactions involving these compounds (Narayanan & Deshpande, 2000).
2. Potential Genotoxic Effects
Although this aspect may not directly align with the desired application focus, it's important to note that studies have examined the genotoxic effects of N,N-diethylaniline derivatives. For instance, research has shown that these compounds can induce sister chromatid exchanges (SCEs) in human lymphocytes, suggesting genotoxicity (Li & Minami, 1997).
3. Environmental Interactions
In environmental science, derivatives of this compound have been studied for their ability to interact with phenolic humus constituents. This includes their potential for cross-linking with phenolic acids or enzymatic products, forming hybrids that can be analyzed via mass spectrometry (Bollag, Minard, & Liu, 1983).
4. Radical Cation Reactivity Patterns
The reactivity patterns of radical cations of derivatives like N,N-diethylaniline have been explored in organic chemistry. These studies provide insights into the formation and behavior of amine radical cations, which can dimerize or undergo nucleophilic substitution, leading to the synthesis of para-substituted dialkylanilines (Kirchgessner, Sreenath, & Gopidas, 2006).
5. Detection in Industrial Waste Water
This compound and its derivatives have been a subject of analytical chemistry, particularly in the context of environmental monitoring. Techniques have been developed for detecting these compounds in industrial wastewater, which is crucial for environmental protection and compliance with safety regulations (Xiao-mei, 2008).
特性
IUPAC Name |
N-(2,6-diethylphenyl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-8H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEPYIWOJSDVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Formyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B7813164.png)

![1,1-Dimethylethyl 3,5,6,8-tetrahydro-3-(2-hydroxyethyl)-4-oxopyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B7813185.png)
![Tert-butyl 4-(3-hydroxypropyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B7813189.png)

![1-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrole-2,5-dione](/img/structure/B7813210.png)
![1-[4-(Trifluoromethoxy)phenyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B7813214.png)



![1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)-](/img/structure/B7813238.png)


